molecular formula C11H16N6O2 B5349042 ethyl(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide

ethyl(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide

Cat. No. B5349042
M. Wt: 264.28 g/mol
InChI Key: JPBSSAADEVRQCG-UHFFFAOYSA-N
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Description

Ethyl(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide is a chemical compound that belongs to the class of triazine herbicides. It is commonly known as Metribuzin and is widely used in agriculture to control weeds in crops such as corn, soybeans, and potatoes. Metribuzin is a potent herbicide that has been extensively studied for its chemical properties, synthesis method, and biological effects.

Mechanism of Action

Metribuzin works by inhibiting photosynthesis in plants, which leads to the death of the plant. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This binding prevents the transfer of electrons from water to the photosystem II complex, which results in the production of reactive oxygen species that damage the plant.
Biochemical and physiological effects:
Metribuzin has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, it inhibits the activity of the enzyme nitrate reductase, which is involved in nitrogen metabolism. It also inhibits the activity of the enzyme glutathione reductase, which is involved in the detoxification of reactive oxygen species. In animals, metribuzin has been shown to cause oxidative stress, which can lead to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

Metribuzin has several advantages for use in lab experiments. It is a potent herbicide that is effective at low concentrations, making it a useful tool for studying the effects of herbicides on plants. It is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, metribuzin also has several limitations. It is highly toxic and can be hazardous to handle, requiring careful handling and disposal. It is also relatively non-specific in its mode of action, making it difficult to use as a tool for studying specific biochemical pathways.

Future Directions

There are several future directions for research on metribuzin. One area of interest is in the development of new herbicides based on the chemical structure of metribuzin. Another area of interest is in the development of new treatments for Parkinson's disease based on the ability of metribuzin to inhibit MAO-B activity. Finally, there is a need for further research on the potential health effects of metribuzin exposure in humans and animals.

Synthesis Methods

Metribuzin can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis begins with the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl chloroformate to form ethyl 2-(4,6-dimethoxypyrimidin-2-yl) carbamate. This intermediate is then reacted with morpholine in the presence of a catalyst to form ethyl(4-methoxy-6-morpholin-4-yl)-1,3,5-triazine-2-carboxylate. Finally, cyanogen chloride is added to this intermediate to form ethyl(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide.

Scientific Research Applications

Metribuzin has been extensively studied for its herbicidal properties and is widely used in agriculture. However, it has also been studied for its potential application in scientific research. Metribuzin has been shown to inhibit the growth of various cancer cell lines, including leukemia, colon, and breast cancer cells. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine.

properties

IUPAC Name

ethyl-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2/c1-3-16(8-12)9-13-10(15-11(14-9)18-2)17-4-6-19-7-5-17/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBSSAADEVRQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C#N)C1=NC(=NC(=N1)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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